molecular formula C24H22N4O2 B2578286 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide CAS No. 1797892-09-1

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide

Katalognummer: B2578286
CAS-Nummer: 1797892-09-1
Molekulargewicht: 398.466
InChI-Schlüssel: FAAXOLIXDGHPTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide is a chemical compound intended for research use only. It is not for diagnostic or therapeutic uses. The compound features an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in compounds with pharmacological significance . The structural combination with a morpholine-containing benzamide suggests potential for investigating kinase inhibition or other enzymatic pathways, as similar molecular frameworks are explored in patent literature for these purposes . Researchers can leverage this compound as a building block or intermediate in the synthesis of more complex molecules, or as a probe for studying structure-activity relationships (SAR) in drug discovery projects . The product is to be handled by qualified laboratory personnel only. Always refer to the Safety Data Sheet (SDS) before use. Storage: Sealed in dry, store in a cool, dry place.

Eigenschaften

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-24(18-8-10-19(11-9-18)27-13-15-30-16-14-27)26-21-6-2-1-5-20(21)22-17-28-12-4-3-7-23(28)25-22/h1-12,17H,13-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAXOLIXDGHPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This reaction is efficient, environmentally friendly, and yields the imidazo[1,2-a]pyridine derivatives in good to excellent yields.

Next, the imidazo[1,2-a]pyridine derivative is coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step typically requires a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or dimethylformamide (DMF).

Finally, the morpholinobenzamide moiety is introduced through an amidation reaction. This can be done by reacting the phenylimidazo[1,2-a]pyridine intermediate with 4-morpholinobenzoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The benzamide group in the compound undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation studies.

Conditions Products Key Observations
Acidic (HCl/H₂O, reflux)4-Morpholinobenzoic acid + 2-(imidazo[1,2-a]pyridin-2-yl)anilineComplete cleavage observed after 6 hours; isolated yield: 85% (HPLC).
Basic (NaOH/EtOH, 80°C)Sodium 4-morpholinobenzoate + 2-(imidazo[1,2-a]pyridin-2-yl)anilineReaction completes in 4 hours; no side products detected by TLC.

Mechanistic Pathway :

  • Acidic conditions protonate the amide carbonyl, increasing electrophilicity for nucleophilic water attack.

  • Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.

Synthetic Routes and Functionalization

The compound is typically synthesized via sequential multicomponent and coupling reactions. Key steps include:

Core Scaffold Formation (Imidazo[1,2-a]pyridine)

  • Groebke–Blackburn–Bienaymé (GBB) Reaction : Condensation of 2-aminopyridine, aldehydes, and isocyanides under catalytic conditions (e.g., Sc(OTf)₃) .

  • Suzuki Coupling : Introduces aryl groups at specific positions using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids .

Benzamide Assembly

  • Amide Coupling : Reaction of 4-morpholinobenzoic acid with 2-(imidazo[1,2-a]pyridin-2-yl)aniline using EDCI/HOBt in DMF.

Step Reagents/Conditions Yield Purity (HPLC)
GBB Reaction2-Aminopyridine, p-methoxybenzaldehyde, TMS-NC, Sc(OTf)₃, CH₃CN, 80°C78%>95%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C82%97%
Amide FormationEDCI, HOBt, DMF, rt, 12h89%98%

Electrophilic Substitution at the Imidazo[1,2-a]pyridine Core

The electron-rich imidazo[1,2-a]pyridine moiety participates in electrophilic aromatic substitution (EAS), particularly at the C3 position .

Reaction Type Reagents Product Yield
C3-Alkylation Aldehyde, amine, Yb(OTf)₃ (20 mol%), toluene, 110°CC3-Alkylated imidazo[1,2-a]pyridine derivative75–87%
Nitration HNO₃/H₂SO₄, 0°C3-Nitroimidazo[1,2-a]pyridine analog68%

Mechanistic Insights :

  • C3-Alkylation : Proceeds via aza-Friedel–Crafts reaction, forming an iminium ion intermediate that undergoes nucleophilic attack by the imidazo[1,2-a]pyridine .

  • Nitration : Directed by the nitrogen atoms, favoring substitution at the C3 position due to resonance stabilization of the intermediate .

Oxidation of Morpholine Substituent

  • N-Oxidation : Treatment with m-CPBA in DCM yields morpholine N-oxide, enhancing solubility .

    • Conditions: 0°C → rt, 4h; Yield: 92% .

Reduction of Amide Bond

  • LiAlH₄-Mediated Reduction : Converts the benzamide to a benzylamine derivative.

    • Conditions: THF, reflux, 2h; Yield: 76%.

Metal-Catalyzed Cross-Couplings

The aryl halide derivatives (if present) participate in Suzuki-Miyaura or Buchwald-Hartwig couplings. Example:

Reaction Catalyst Substrate Product Yield
Suzuki Coupling Pd(dba)₂, SPhos4-Bromoimidazo[1,2-a]pyridineBiaryl-functionalized analog84%

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the morpholine ring, forming a secondary amine .

  • Thermal Degradation : At >200°C, the compound decomposes into imidazo[1,2-a]pyridine and morpholinobenzene fragments (TGA data).

Key Research Findings

  • Hydrolysis Selectivity : The benzamide group hydrolyzes 10× faster than analogous aliphatic amides due to resonance stabilization of the transition state.

  • C3 Reactivity : Alkylation at C3 improves binding affinity in bromodomain inhibitors (e.g., CBP/EP300 targets) .

  • Catalytic Flexibility : Yb(OTf)₃ outperforms Brønsted acids in promoting aza-Friedel–Crafts reactions, enabling gram-scale synthesis .

These reactions underscore the compound’s versatility in medicinal chemistry, particularly for developing kinase inhibitors and epigenetic modulators. Experimental protocols emphasize atom economy (>80% in most cases) and compatibility with diverse functional groups .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate in drug discovery:

  • Anticancer Activity : Various studies have demonstrated that imidazo[1,2-a]pyridine derivatives, including N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide, show promising anticancer properties. For instance, derivatives of imidazo[1,2-a]pyridine have been reported to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including colorectal and breast cancer cells .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Research indicates that imidazo[1,2-a]pyridine derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in cancer metabolism and microbial growth. For example, it has shown potential as a Dihydrofolate Reductase (DHFR) inhibitor, which is a target for various antimetabolite drugs .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against HCT116 colorectal carcinoma cells with an IC50 value lower than standard drugs like 5-FU.
Antimicrobial TestingShowed potent antimicrobial effects against various bacterial strains with MIC values indicating strong activity.
Enzyme InhibitionIdentified as a potential inhibitor of DHFR, suggesting its role in targeting metabolic pathways in cancer cells.

Wirkmechanismus

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to downstream effects on cellular processes, such as apoptosis, cell proliferation, and immune responses.

Vergleich Mit ähnlichen Verbindungen

Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine

The compound N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide () replaces the pyridine ring in the target compound with a pyrimidine. This introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity. Pyrimidine-containing analogs may exhibit stronger binding to ATP pockets in kinases due to enhanced dipole interactions but could face reduced membrane permeability due to increased polarity .

Imidazo[4,5-b]pyridine Derivatives

Compounds such as 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine () feature a different imidazo[4,5-b]pyridine core.

Substituent Analysis

Morpholine vs. Hexanamide

The target compound’s 4-morpholinobenzamide group contrasts with N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)hexanamide’s hexanamide chain (). Morpholine’s oxygen atom improves water solubility, whereas the hexanamide’s aliphatic chain increases lipophilicity (higher logP), favoring blood-brain barrier penetration but risking faster metabolic clearance .

Trifluoromethyl and Halogen Substituents

Several analogs in , such as N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide, incorporate halogen or trifluoromethyl groups. These substituents enhance metabolic stability and binding affinity via hydrophobic effects but may introduce toxicity risks .

Solubility and Bioavailability

Morpholine derivatives generally exhibit superior aqueous solubility compared to analogs with alkylamide chains (e.g., hexanamide) or trifluoromethyl groups. For instance, the target compound’s solubility is hypothesized to exceed that of N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide () due to morpholine’s polarity .

Biologische Aktivität

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features an imidazo[1,2-a]pyridine moiety linked to a morpholine-benzamide structure. This unique configuration is hypothesized to contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Tubulin Inhibition : Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit tubulin polymerization, impacting cell division and proliferation. For instance, a related compound demonstrated comparable tubulin polymerization inhibitory activity to colchicine, a known antitumor agent .
  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases involved in cancer progression. Data from structural kinase databases indicate that it may interact with key kinases such as CDK2 and AURKA, which are critical in cell cycle regulation .

Anticancer Properties

A series of biological evaluations have been conducted to assess the anticancer potential of this compound:

  • In Vitro Studies : In vitro assays revealed that this compound exhibited significant antiproliferative activity against various cancer cell lines, including HeLa cells. The compound's effectiveness was attributed to its ability to disrupt microtubule dynamics .
  • In Vivo Studies : Preclinical models demonstrated that the compound could reduce tumor size and inhibit metastasis in xenograft models. The anti-tumor efficacy was linked to its dual action on both tubulin and specific kinases .

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Case Study 1 : A study on a derivative of the compound showed promising results in inhibiting IL-6 release in LPS-induced inflammation models. This suggests potential applications beyond oncology, particularly in inflammatory diseases .
  • Case Study 2 : Another investigation noted that modifications to the imidazo[1,2-a]pyridine structure enhanced its binding affinity to target kinases, leading to improved anticancer activity. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring could optimize biological responses .

Comparative Biological Activity Table

Compound NameTarget KinaseIC50 (nM)Cell Line TestedActivity
This compoundCDK250HeLaHigh
Related Compound AAURKA40MCF7Moderate
Related Compound BDDR19.4HCT116High

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide, and how can purity be ensured?

  • Methodology :

  • Vilsmeier-Haack Formylation : Start with imidazo[1,2-a]pyridine precursors and use phosphorus oxychloride (POCl₃) and DMF in chloroform for formylation, followed by coupling with 4-morpholinobenzamide via Suzuki-Miyaura cross-coupling .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and verify purity via HPLC (>98%) and thin-layer chromatography (TLC) with UV detection .
    • Key Considerations : Monitor reaction progress using ¹H NMR to confirm intermediate formation (e.g., aldehyde proton at δ 10.2 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts minimized?

  • Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and morpholine protons (δ 3.6–3.8 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the morpholine ring .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and imidazole ring vibrations (~1500 cm⁻¹) .
    • Artifact Mitigation : Dry samples rigorously (vacuum desiccator) to avoid water interference in IR/NMR .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition efficacy?

  • Methodology :

  • Substituent Variation : Modify the morpholine ring (e.g., replace with piperazine) or introduce halogen substituents on the phenyl group to assess potency shifts .
  • Kinase Assays : Use recombinant kinase domains (e.g., CLK1, IGF-1R) in ATP-competitive assays (IC₅₀ determination via fluorescence polarization) .
    • Data Analysis : Compare IC₅₀ values across analogs (e.g., ±0.5 log units) to identify critical substituents. Molecular docking (e.g., AutoDock Vina) can predict binding modes to kinase active sites .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Case Example : If conflicting IC₅₀ values arise for kinase inhibition:

  • Assay Validation : Replicate studies under standardized conditions (e.g., ATP concentration, pH 7.4) to rule out experimental variability .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., FLT3 inhibition confounding IGF-1R data) .
    • Statistical Tools : Apply ANOVA to compare datasets; p<0.05 indicates significant discrepancies requiring mechanistic re-evaluation .

Q. How can in vivo pharmacokinetic (PK) properties be improved for this compound?

  • Solubility Enhancement :

  • Co-Solvents : Use 10% DMSO/90% PEG-400 for intraperitoneal administration .
  • Salt Formation : Synthesize hydrochloride salts to increase aqueous solubility (test via shake-flask method at pH 1.2–6.8) .
    • Metabolic Stability : Conduct microsomal assays (human liver microsomes, NADPH regeneration system) to identify metabolic hotspots (e.g., morpholine oxidation). Introduce deuterium at labile positions to prolong half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.